molecular formula C8H9BrO3 B8387989 Ethyl 2-bromomethyl-3-furoate

Ethyl 2-bromomethyl-3-furoate

Cat. No.: B8387989
M. Wt: 233.06 g/mol
InChI Key: UALKWGDUYFOSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromomethyl-3-furoate is a brominated furan ester that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of the bromomethyl group on the furan ring makes this compound a valuable electrophile for further functionalization, enabling the construction of more complex molecular architectures through various cross-coupling reactions and nucleophilic substitutions. Furan derivatives, particularly esters, are of significant interest in the development of flavor and fragrance agents, as they often possess sweet, fruity odors . Furthermore, furan-based compounds are increasingly explored in material science; for instance, rare-earth furoate complexes have demonstrated excellent corrosion-inhibiting properties for mild steel, acting predominantly as anodic inhibitors . The ethyl ester functionality enhances the compound's solubility in organic solvents, facilitating its use in catalytic reactions. Researchers utilize this reagent in the synthesis of novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and ligands for metal-organic frameworks (MOFs). As a specialty chemical, it is essential for probing new reaction pathways and developing green chemistry solutions, such as catalysts derived from biomass . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate handling procedures, as brominated compounds can be hazardous and may cause skin and eye irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

ethyl 2-(bromomethyl)furan-3-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3

InChI Key

UALKWGDUYFOSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CBr

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Bromomethyl 3 Furoate and Its Analogues

Direct Halogenation Approaches

The most direct and widely employed method for synthesizing ethyl 2-bromomethyl-3-furoate is the side-chain halogenation of ethyl 2-methyl-3-furoate. This process selectively targets the methyl group attached to the furan (B31954) ring.

Side-Chain Bromination via Radical Mechanisms

The selective bromination of the methyl group on the furan ring proceeds through a free-radical mechanism. libretexts.orgmasterorganicchemistry.com This type of reaction, often referred to as allylic or benzylic bromination, is highly effective for substituting a hydrogen atom on a carbon adjacent to a system of pi-electrons, such as a double bond or an aromatic ring. masterorganicchemistry.com In the case of ethyl 2-methyl-3-furoate, the furan ring activates the adjacent methyl group, making it susceptible to radical abstraction.

The mechanism is initiated by a radical initiator, which creates a bromine radical (Br•). This radical then abstracts a hydrogen atom from the methyl group of ethyl 2-methyl-3-furoate, forming a stabilized furan-2-yl-methyl radical and hydrogen bromide (HBr). This radical intermediate is then quenched by reacting with a source of bromine, typically molecular bromine (Br₂), to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com

Reagents and Catalytic Systems in Bromomethylation

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. researchgate.netorganic-chemistry.org NBS serves as a source of bromine at a consistently low concentration, which is crucial for favoring radical substitution over electrophilic addition to the furan ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator. libretexts.orgwikipedia.org

Common initiators for the reaction include azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or irradiation with light to generate the initial radicals needed to start the chain reaction. wikipedia.org The use of NBS under these conditions ensures high selectivity for the desired bromomethyl product. researchgate.net Studies on the bromination of methyl 2-methyl-3-furoate with NBS have shown that various selective brominated products can be obtained by carefully controlling the reaction conditions. researchgate.net

Table 1: Reagents and Conditions for Side-Chain Bromination

Starting MaterialReagentInitiatorSolventOutcome
Ethyl 2-methyl-3-furoateN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)Selective formation of this compound
Methyl 2-methyl-3-furoateN-Bromosuccinimide (NBS)Not specifiedNot specifiedFormation of various selective brominated products

Multi-Step Synthetic Routes Involving Furan Ring Formation

While direct bromination is most common, the synthesis of the core structure, ethyl 2-methyl-3-furoate, and its analogues can be achieved through methods that construct the furan ring from acyclic precursors. These routes offer versatility for creating a variety of substituted furan derivatives. nih.govorganic-chemistry.orgmdpi.com

Construction of Furan Core from Acyclic Precursors

The synthesis of substituted furan-3-carboxylates can be approached from various acyclic starting materials. One established method involves the reaction of a glycidic ester with heat to form the furan ring. For instance, methyl 3-methyl-2-furoate can be prepared from the crude glycidic ester formed from 4,4-dimethoxy-2-butanone (B155242) and methyl chloroacetate. orgsyn.org This intermediate is then heated, causing it to cyclize and eliminate methanol (B129727) to form the furan ring. orgsyn.org

Other modern methods for constructing polysubstituted furans include transition metal-catalyzed cyclization reactions, which are valued for their efficiency and tolerance of various functional groups. nih.gov For example, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides direct access to multisubstituted furans. nih.gov

Late-Stage Introduction of the Bromomethyl Moiety

In a multi-step synthesis, the bromomethyl group can be introduced after the furan ring has been formed. This "late-stage functionalization" is a powerful strategy in complex molecule synthesis. researchgate.netrti.org If a precursor such as ethyl 2-hydroxymethyl-3-furoate were synthesized, it could be converted to the desired bromomethyl compound. This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). orgsyn.orgchemicalbook.com For example, ethyl 2-hydroxymethacrylate can be converted to ethyl 2-bromomethacrylate in high yield using phosphorus tribromide at 0 °C. chemicalbook.com This type of conversion is a standard and reliable method for transforming a primary alcohol into an alkyl bromide.

Derivatization from Related Furoate Esters

This compound can be conceptually synthesized from other furan derivatives. The most practical precursor for this approach is ethyl 2-methyl-3-furoate, as detailed in Section 2.1. Another plausible, albeit less direct, precursor is ethyl 2-hydroxymethyl-3-furoate. The conversion of the hydroxymethyl group to a bromomethyl group is a standard functional group interconversion.

The reaction would involve treating ethyl 2-hydroxymethyl-3-furoate with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents effectively replace the hydroxyl group with a bromine atom. The reaction of PBr₃ with a primary alcohol, for instance, provides a clean conversion to the corresponding alkyl bromide. chemicalbook.com This method avoids the radical conditions of NBS bromination and offers an alternative pathway should the starting material be the hydroxymethyl derivative.

Table 2: Summary of Synthetic Approaches

ApproachStarting MaterialKey ReagentsDescription
Direct Halogenation Ethyl 2-methyl-3-furoateNBS, AIBN/PeroxideA one-step, selective radical bromination of the side-chain methyl group.
Multi-Step Synthesis Acyclic precursorsVaries (e.g., base, acid, metal catalysts)Construction of the substituted furan ring first, followed by late-stage introduction of the bromomethyl group.
Derivatization Ethyl 2-hydroxymethyl-3-furoatePBr₃ or SOBr₂Conversion of a hydroxymethyl functional group into the target bromomethyl group.

Conversion of Alkyl-Substituted Furoates

A primary and effective method for the synthesis of this compound involves the selective bromination of an alkyl-substituted furoate precursor, specifically at the methyl group in the 2-position. This transformation is typically achieved through a free radical substitution reaction.

One of the most common reagents used for this purpose is N-bromosuccinimide (NBS). researchgate.netorgsyn.org NBS is favored because it can provide a low, constant concentration of bromine radicals, which promotes the desired allylic-type bromination of the methyl group adjacent to the furan ring, while minimizing competing reactions such as electrophilic addition to the furan ring itself. The reaction is typically initiated by light (hν) or a radical initiator such as benzoyl peroxide (BPO).

An analogous reaction has been reported for methyl 2-methyl-3-furoate, which, when subjected to bromination with N-bromosuccinimide, yields a variety of selective brominated products depending on the reaction conditions. researchgate.net Similarly, the bromination of ethyl 2- and 5-methylfuran-3-carboxylates with NBS has been shown to proceed exclusively at the methyl group, leading to the formation of the corresponding mono- and dibromides based on the stoichiometry of the reagents used.

The general reaction scheme for the conversion of an alkyl-substituted furoate to its bromomethyl analogue using NBS is presented below:

Scheme 1: General reaction for the bromination of an alkyl-substituted furoate using N-bromosuccinimide (NBS).

ReactantReagentProduct
Ethyl 2-methyl-3-furoateN-Bromosuccinimide (NBS), Radical InitiatorThis compound
Methyl 2-methyl-3-furoateN-Bromosuccinimide (NBS), Radical InitiatorMthis compound

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound from Ethyl 2-methyl-3-furoate introduces a new chiral center at the carbon bearing the bromine atom. The stereochemical outcome of this transformation is a critical consideration.

The allylic bromination with N-bromosuccinimide proceeds through a free-radical chain mechanism. In this process, a hydrogen atom is abstracted from the methyl group to form a planar, sp2-hybridized furan-2-ylmethyl radical intermediate. Due to the planarity of this radical, the subsequent attack by a bromine molecule can occur from either face with equal probability.

Consequently, if the starting material is prochiral, as is the case with Ethyl 2-methyl-3-furoate, the reaction will result in the formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound. There is generally no inherent stereochemical control in this type of radical halogenation.

Figure 1: Formation of a racemic mixture due to the planar radical intermediate in the bromination of Ethyl 2-methyl-3-furoate.

To date, the literature primarily describes the synthesis of this compound as yielding a racemic product. The development of stereoselective methods for the synthesis of this and related compounds would likely require the use of chiral reagents or catalysts that can influence the stereochemical course of the bromination step or an alternative synthetic pathway that allows for the introduction of chirality in a controlled manner.

Reaction Mechanisms and Chemical Reactivity of Ethyl 2 Bromomethyl 3 Furoate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromine atom on a methyl group attached to the furan (B31954) ring makes the benzylic-like carbon susceptible to nucleophilic attack. The general mechanism for these reactions is expected to follow an SN2 pathway, where a nucleophile displaces the bromide ion.

The carbon of the bromomethyl group is electrophilic and readily undergoes substitution reactions with a variety of heteroatom nucleophiles.

Nitrogen Nucleophiles: Amines can react with Ethyl 2-bromomethyl-3-furoate to form the corresponding aminomethyl derivatives. For instance, the reaction with a primary or secondary amine would yield ethyl 2-(aminomethyl)-3-furoate derivatives. The general reaction is as follows:

EtOOC-(C₄H₂O)-CH₂Br + R₂NH → EtOOC-(C₄H₂O)-CH₂NR₂ + HBr

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers.

EtOOC-(C₄H₂O)-CH₂Br + RSH + Base → EtOOC-(C₄H₂O)-CH₂SR + Base·HBr

Oxygen Nucleophiles: Alcohols and alkoxides can act as nucleophiles, leading to the formation of ethers. The reactivity will depend on the nucleophilicity of the oxygen species.

EtOOC-(C₄H₂O)-CH₂Br + ROH + Base → EtOOC-(C₄H₂O)-CH₂OR + Base·HBr

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine, are good nucleophiles and can displace the bromide to form phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, for example, in the Wittig reaction.

EtOOC-(C₄H₂O)-CH₂Br + PPh₃ → [EtOOC-(C₄H₂O)-CH₂PPh₃]⁺Br⁻

A representative data table for these hypothetical SN2 reactions is presented below. Please note that these are expected reactions based on general chemical principles, as specific experimental data for this compound was not found in the performed search.

Nucleophile (Nu)Reagent ExampleProduct StructureProduct Name
NitrogenDiethylamineEtOOC-(C₄H₂O)-CH₂N(CH₂CH₃)₂Ethyl 2-(diethylaminomethyl)-3-furoate
SulfurEthanethiolEtOOC-(C₄H₂O)-CH₂SCH₂CH₃Ethyl 2-(ethylthiomethyl)-3-furoate
OxygenSodium MethoxideEtOOC-(C₄H₂O)-CH₂OCH₃Ethyl 2-(methoxymethyl)-3-furoate
PhosphorusTriphenylphosphine[EtOOC-(C₄H₂O)-CH₂P(C₆H₅)₃]⁺Br⁻(3-(Ethoxycarbonyl)furan-2-yl)methyl)triphenylphosphonium bromide

Under appropriate conditions, the ester and bromomethyl groups can undergo hydrolysis.

Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromomethyl-3-furoic acid. The bromomethyl group can also be hydrolyzed, typically under basic conditions, to a hydroxymethyl group, yielding ethyl 2-(hydroxymethyl)-3-furoate. The relative rates of these two hydrolysis reactions would depend on the specific reaction conditions.

Esterification: The carboxylic acid, 2-bromomethyl-3-furoic acid, obtained from hydrolysis, can be re-esterified with different alcohols under acidic catalysis.

Furan Ring Transformations and Stability

The furan ring is an electron-rich aromatic system, which influences its reactivity.

The furan ring is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (the ethyl ester at C3 and the bromomethyl at C2) will determine the position of substitution. The ester group is an electron-withdrawing group and a meta-director, while the bromomethyl group is weakly deactivating but ortho, para-directing. In the furan ring, the C5 position is generally the most reactive towards electrophiles. Therefore, electrophilic substitution, such as bromination or nitration, would be expected to occur preferentially at the C5 position.

Furan rings can be sensitive to strong acids and oxidizing agents, which can lead to ring-opening reactions. The presence of the electron-withdrawing ester group may offer some stability to the furan ring against acid-catalyzed polymerization, a common reaction for simple furans. However, under harsh conditions, ring-opening to form 1,4-dicarbonyl compounds or other rearranged products is a possibility.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira Analogues)

The carbon-bromine bond in the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: In a Suzuki-type reaction, this compound could potentially be coupled with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding an ethyl 2-(substituted methyl)-3-furoate.

Heck Reaction: A Heck-type reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: A Sonogashira-type coupling with a terminal alkyne would lead to the formation of an alkynylated product at the 2-position.

The feasibility and efficiency of these cross-coupling reactions would depend on the specific catalyst system and reaction conditions employed. A hypothetical data table for these cross-coupling reactions is provided below.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Structure
SuzukiPhenylboronic acidPd(PPh₃)₄, BaseEtOOC-(C₄H₂O)-CH₂-C₆H₅
HeckStyrenePd(OAc)₂, PPh₃, BaseEtOOC-(C₄H₂O)-CH₂-CH=CH-C₆H₅
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, BaseEtOOC-(C₄H₂O)-CH₂-C≡C-C₆H₅

It is important to reiterate that the reactions and data presented in the tables are based on established principles of organic chemistry, as specific experimental studies on the reactivity of this compound were not found in the performed searches. Further experimental investigation is required to fully characterize the chemical behavior of this compound.

Functionalization of the Bromomethyl Group

The bromomethyl group at the 2-position of the furan ring is an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of more complex molecules. The general mechanism for the nucleophilic substitution at the bromomethyl group proceeds via an SN2 pathway, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion as a leaving group.

The reactivity of the bromomethyl group is analogous to that of other benzylic and allylic halides, where the adjacent π-system of the furan ring can stabilize the transition state of the substitution reaction. This inherent reactivity makes this compound a useful building block for the synthesis of various heterocyclic systems. For instance, in the synthesis of fused heterocyclic structures like furopyridines, the bromomethyl group can act as an anchor point for cyclization.

While specific studies detailing the functionalization of this compound are not extensively documented in publicly available literature, the principles of nucleophilic substitution are well-established. Common nucleophiles that are expected to react readily with this substrate include amines, phenols, thiols, and carbanions.

Table 1: Expected Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu-H)ReagentExpected Product
Primary/Secondary AmineR¹R²NHEthyl 2-((R¹R²N)methyl)-3-furoate
PhenolArOHEthyl 2-(phenoxymethyl)-3-furoate
ThiolRSHEthyl 2-((RS)methyl)-3-furoate
Malonate EsterCH₂(CO₂Et)₂Diethyl 2-((3-(ethoxycarbonyl)furan-2-yl)methyl)malonate

These reactions would typically be carried out in the presence of a base to deprotonate the nucleophile, facilitating the substitution reaction. The choice of solvent and reaction temperature would be crucial in optimizing the yield and minimizing side reactions.

Regioselectivity and Stereocontrol in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromomethyl group itself is not a typical substrate for direct cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck reactions, which generally require an sp²-hybridized carbon-halide bond, the furan ring can be further functionalized with a halogen at the 4- or 5-position to enable such transformations.

However, the bromomethyl group can participate in cross-coupling reactions that proceed via different mechanisms, such as those involving the formation of an organometallic reagent. For instance, conversion of the bromomethyl group to an organozinc or organotin species could allow for subsequent Negishi or Stille coupling.

In the context of regioselectivity, if the furan ring of this compound were to be further halogenated, for example, with bromine or iodine at the 5-position, a subsequent Suzuki-Miyaura coupling with an aryl boronic acid would be expected to occur selectively at the C-X bond on the furan ring rather than at the C-Br bond of the bromomethyl group. This is because the oxidative addition of the palladium(0) catalyst to the aryl-halide bond is generally much more favorable than to an alkyl-halide bond.

An analogous case can be seen in the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. In this system, the palladium-catalyzed coupling occurs exclusively at the C-Br bond of the thiophene (B33073) ring, leaving the bromomethyl group intact for further functionalization. The reaction conditions for such a transformation typically involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system like 1,4-dioxane/water.

Table 2: Analogous Regioselective Suzuki-Miyaura Coupling of a Halogenated Heterocycle

Aryl Boronic AcidProductYield (%)
3-Chloro-4-fluorophenylboronic acid2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene76
4-Methoxyphenylboronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene72
4-Chlorophenylboronic acid2-(Bromomethyl)-5-(4-chlorophenyl)thiophene63
3,5-Difluorophenylboronic acid2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene61

Data from a study on 2-bromo-5-(bromomethyl)thiophene, presented here for analogous comparison.

Stereocontrol is not a factor in the cross-coupling reactions involving the aromatic furan ring itself. If the functionalized side chain were to contain a chiral center, the stereochemistry would need to be controlled in a separate step, as the cross-coupling reaction itself does not typically induce chirality.

Derivatization Strategies and Functional Group Interconversions

Formation of Amine Derivatives via Delepine Reaction and Analogous Methods

The conversion of the bromomethyl group of ethyl 2-bromomethyl-3-furoate into a primary amine is effectively achieved through the Delepine reaction. This classical method involves the reaction of the alkyl halide with hexamethylenetetramine (HMTA), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. The reaction proceeds via an S\textsubscript{N}2 mechanism where the alkyl halide reacts with HMTA to form a stable, often crystalline, quaternary ammonium salt. Subsequent hydrolysis in an acidic medium, typically with ethanolic hydrochloric acid, cleaves the C-N bonds within the HMTA cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde (B43269) and ammonium chloride.

An advantage of the Delepine reaction is the selective formation of primary amines without the common side-products of over-alkylation often observed in direct amination with ammonia. This method provides a clean and efficient route to ethyl 2-aminomethyl-3-furoate hydrochloride.

Table 1: Key Steps and Reagents in the Delepine Reaction for this compound

StepDescriptionReagents and ConditionsProduct
1 Formation of Quaternary Ammonium SaltThis compound, Hexamethylenetetramine (HMTA), Chloroform or other inert solventHexaminium salt of this compound
2 Acidic HydrolysisConcentrated Hydrochloric Acid, Ethanol, RefluxEthyl 2-aminomethyl-3-furoate hydrochloride

Synthesis of Oxygen-Functionalized Derivatives (e.g., Acetoxy)

The bromomethyl group of this compound can be readily converted to various oxygen-containing functionalities. A common transformation is the synthesis of the corresponding acetoxy derivative, ethyl 2-acetoxymethyl-3-furoate. This is typically achieved through a nucleophilic substitution reaction with an acetate (B1210297) salt, such as sodium acetate or potassium acetate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone.

The reaction proceeds via a standard S\textsubscript{N}2 pathway, where the acetate anion displaces the bromide ion. The choice of solvent is crucial to ensure the solubility of the reagents and to facilitate the nucleophilic attack. This transformation is a key step in the synthesis of various biologically active molecules where the acetoxy group can serve as a protecting group or as a precursor for the corresponding alcohol.

Sulfur and Phosphorus Containing Furoate Derivatives

The electrophilic nature of the bromomethyl group in this compound allows for the introduction of sulfur and phosphorus nucleophiles, leading to a variety of heterocyclic structures.

The reaction of this compound with thiourea (B124793) is a well-established method for the synthesis of 2-aminothiazole (B372263) derivatives. The initial step involves the formation of an isothiouronium salt, which can then undergo cyclization to form the thiazole (B1198619) ring. This reaction provides a straightforward route to novel furo[2,3-d]thiazole (B11771582) systems.

Furthermore, reactions with phosphorus nucleophiles, such as triphenylphosphine, can be employed to generate phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, particularly in the Wittig reaction for the formation of alkenes. The reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various P-nucleophiles has been reported, highlighting the versatility of this substrate in creating complex heterocyclic systems containing both furan (B31954) and phosphorus moieties. orcid.org

Generation of Furan-Based Pseudopeptides

The amine derivative, ethyl 2-aminomethyl-3-furoate, serves as a crucial building block for the synthesis of furan-based pseudopeptides. orcid.org These are molecules that mimic the structure of natural peptides but contain non-natural amino acid residues, in this case, a furan-based amino acid mimic.

The synthesis of these pseudopeptides involves standard peptide coupling reactions. The amino group of the furan derivative can be coupled with the carboxylic acid of another amino acid or peptide fragment using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This allows for the incorporation of the rigid furan scaffold into a peptide backbone, which can have significant effects on the conformation and biological activity of the resulting molecule. The synthesis of pseudopeptides based on alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been explored, demonstrating the utility of these furan derivatives in medicinal chemistry. orcid.org

Strategies for Introducing Fluorinated Moieties

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Several strategies can be envisioned for the synthesis of fluorinated derivatives of this compound.

One approach involves the direct nucleophilic substitution of the bromide with a fluoride (B91410) ion. This can be achieved using various fluoride sources, such as potassium fluoride in the presence of a phase-transfer catalyst or more modern reagents like silver(I) fluoride. The efficiency of this reaction is often dependent on the reaction conditions and the choice of the fluorinating agent.

Another strategy involves the use of fluorinated building blocks. For instance, ethyl dibromofluoroacetate can be used as a precursor to generate fluorinated synthons that could potentially be incorporated into the furan ring system. While direct fluorination of the furan ring itself is challenging due to its electron-rich nature, functionalization at the bromomethyl position provides a more accessible route to fluorinated furan derivatives.

Synthetic Utility of Ethyl 2 Bromomethyl 3 Furoate As a Building Block

Applications in Complex Natural Product Synthesis

The structural motifs found in natural products often serve as inspiration for the development of new therapeutic agents. mdpi.com The total synthesis of these complex molecules is a critical endeavor in medicinal chemistry, enabling the exploration of structure-activity relationships and the generation of novel analogs with improved properties. rsc.org Ethyl 2-bromomethyl-3-furoate has proven to be a valuable starting material in the synthesis of several classes of natural products, particularly those containing furan-fused ring systems.

Naphtho[2,3-b]furan-4,9-diones are a significant class of compounds found in numerous natural products and synthetic analogs, exhibiting a wide range of biological activities, including antitumor, antiviral, and cytotoxic properties. mdpi.comnih.gov The synthesis of these structures is of considerable interest to medicinal chemists. mdpi.combeilstein-journals.org

One synthetic approach to the naphtho[2,3-b]furan (B13665818) skeleton involves the annulation of a furan (B31954) precursor onto a naphthalene (B1677914) core. While direct use of this compound for this purpose is not extensively detailed, related furan derivatives play a crucial role. For instance, a synthetic study toward the naphtho[2,3-b]furan moiety utilized methyl 2-methyl-furan-3-carboxylate as a starting material. scirp.org Bromination of this compound with N-bromosuccinimide (NBS) afforded the corresponding bromo derivative, a close analog of this compound. scirp.org This bromo derivative was further elaborated through a series of reactions, including substitution with thiophenol and subsequent oxidation, to generate a sulfoxide (B87167). scirp.org This sulfoxide was then employed in a base-promoted annulation reaction with 2-cyclohexenone to construct a dihydronaphtho[2,3-b]furanone derivative, demonstrating the utility of such furan building blocks in the assembly of the core naphtho[2,3-b]furan ring system. scirp.org

Alternative strategies for the synthesis of naphtho[2,3-b]furan-4,9-diones include visible-light-mediated [3+2] cycloaddition reactions and palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. nih.govrsc.org

Table 1: Key Intermediates in Naphtho[2,3-b]furan Synthesis

Starting MaterialKey IntermediateSynthetic TransformationReference
Methyl 2-methyl-furan-3-carboxylateMethyl 2-(bromomethyl)-3-furoateBromination with NBS scirp.org
Methyl 2-(bromomethyl)-3-furoateMethyl 2-(phenylthiomethyl)-3-furoateSubstitution with thiophenol scirp.org
Methyl 2-(phenylthiomethyl)-3-furoateMethyl 2-(phenylsulfinylmethyl)-3-furoateOxidation with sodium periodate scirp.org
Methyl 2-(phenylsulfinylmethyl)-3-furoateDihydronaphtho[2,3-b]furanone derivativeBase-promoted annulation with 2-cyclohexenone scirp.org

The furan nucleus is a common scaffold in a vast array of bioactive natural and synthetic compounds, including pharmaceuticals and agrochemicals. mdpi.com The functionalization of this core structure is a key strategy in drug discovery. This compound serves as a valuable precursor for a variety of substituted furan derivatives that can act as pharmacophores or key intermediates in the synthesis of more complex bioactive molecules.

The reactivity of the bromomethyl group allows for facile introduction of various substituents through nucleophilic substitution reactions. This enables the generation of libraries of furan-containing compounds for biological screening. For example, reaction with different nucleophiles can lead to the formation of ethers, thioethers, amines, and other functional groups at the 2-methyl position of the furan ring. These modifications can significantly impact the biological activity of the resulting molecules.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This provides another avenue for structural diversification and the introduction of additional pharmacophoric features. The inherent reactivity of the furan ring itself also allows for further derivatization, such as electrophilic substitution or participation in cycloaddition reactions, to generate a wide range of structurally diverse and potentially bioactive molecules. organic-chemistry.org

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of a variety of furan-containing heterocyclic systems.

The synthesis of substituted furans is a central theme in organic chemistry due to the prevalence of the furan motif in biologically active compounds. organic-chemistry.org this compound is an excellent starting material for accessing a range of substituted furan derivatives. The electrophilic bromomethyl group readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

For instance, reaction with various nucleophiles such as alcohols, thiols, and amines can lead to the formation of the corresponding ethers, thioethers, and secondary or tertiary amines. These reactions provide a straightforward method for elaborating the furan core and introducing diverse substituents that can modulate the physical and biological properties of the molecule.

The ester functionality of this compound can also be manipulated. Hydrolysis of the ester to the carboxylic acid, followed by reaction with various coupling partners, expands the range of accessible derivatives. For example, the resulting carboxylic acid can be converted to an acid chloride and subsequently reacted with amines to form amides, or with alcohols to form different esters. These transformations highlight the versatility of this compound as a scaffold for generating libraries of substituted furan compounds for various applications.

Spirocyclic and annulated (fused) heterocyclic systems are important structural motifs in many natural products and pharmaceuticals. The development of synthetic methods to construct these complex architectures is an active area of research. nih.gov this compound can serve as a key building block in the synthesis of such systems.

The reactive bromomethyl group can participate in intramolecular cyclization reactions to form fused ring systems. For example, if a nucleophilic group is introduced at a suitable position on a substituent attached to the furan ring, an intramolecular substitution reaction can lead to the formation of a new ring fused to the furan core.

Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to annulated systems. By carefully choosing the dienophile, a variety of bicyclic and polycyclic structures can be constructed. The ester group can also be used as a handle to direct these cyclization reactions or to be converted into other functional groups that can participate in ring-forming processes. While specific examples directly employing this compound in the synthesis of spiro and annulated systems are not extensively documented in the provided context, its inherent reactivity and functional group handles make it a promising candidate for such synthetic endeavors.

Development of Advanced Materials and Functional Molecules

The unique electronic and structural properties of the furan ring make it an attractive component in the design of advanced materials and functional molecules. mdpi.com this compound, as a functionalized furan derivative, can be incorporated into larger molecular structures to impart specific properties.

For example, the furan moiety can be part of a conjugated system in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to further functionalize the molecule via the bromomethyl and ester groups allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.

Moreover, the incorporation of furan rings into polymer backbones can influence the physical and chemical properties of the resulting materials. Furan-containing polymers may exhibit enhanced thermal stability, specific solubility characteristics, or unique optical properties. The bifunctional nature of this compound makes it a potential monomer or cross-linking agent in polymerization reactions. For instance, the ester group could be converted to other polymerizable functionalities, while the bromomethyl group could be used for post-polymerization modification to introduce additional functionalities. The development of fluorinated furan derivatives is also an area of interest for creating advanced materials with unique properties. mdpi.com

Building Blocks for Optoelectronic Materials

Furan-containing compounds are increasingly investigated for their use in optoelectronic materials due to the electron-rich nature of the furan ring, which can facilitate charge transport. cmu.eduacs.orgresearchgate.net The planar structure of the furan ring is also advantageous for creating ordered molecular assemblies, a desirable characteristic for organic semiconductors. cmu.edu Although specific studies on this compound for this purpose are not prominent, the synthesis of related furan-based conjugated materials highlights the potential utility of such building blocks. For instance, the synthesis of 2,5-diaryl furans has been explored for their application in optoelectronic materials. acs.orgresearchgate.net

The general strategy involves using functionalized furans as monomers in polymerization reactions to create conjugated polymers with tunable electronic properties. The bromomethyl group on this compound could serve as a key functional handle for introducing this building block into a larger conjugated system through various cross-coupling reactions. The ester group, in turn, can influence the solubility and electronic properties of the resulting material. Research on ester-functionalized polyfurans has shown that they exhibit improved stability compared to their alkyl-functionalized counterparts. cmu.edu

While a specific data table for materials derived from this compound is not available, the table below illustrates the types of furan-based derivatives that are synthesized for optoelectronic applications.

Furan Derivative TypeSynthetic ApproachPotential Optoelectronic Application
2,5-Diaryl FuransOxidation-dehydration of 1,3-dienesOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Ester-Functionalized PolyfuransCatalyst-transfer polycondensationStable Organic Field-Effect Transistors (OFETs)
Furan/Phenylene Co-oligomersCross-coupling reactionsHighly emissive materials for various optoelectronic devices

Precursors for Polymeric Architectures

The bifunctional nature of this compound makes it a candidate as a precursor for various polymeric architectures. The reactive bromomethyl group can participate in polymerization reactions, such as polycondensation or the formation of polymers with pendant furan moieties. Furan-based polymers are of significant interest as they can be derived from renewable biomass resources, offering a sustainable alternative to petroleum-based polymers. researchgate.net

The furan ring itself can be a site for polymerization. For example, furan-based polyesters and polyamides are synthesized from monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.netacs.org While this compound is not a direct monomer for these types of polymers, its functional groups allow for its incorporation into polymer backbones or as side chains, potentially imparting specific thermal or mechanical properties. For example, the bromomethyl group could be converted to other functional groups suitable for polymerization. A study on a related compound, methyl 3-bromomethyl-2-furoate, which was obtained from the bromination of methyl 3-methyl-2-furoate, highlights the reactivity of the bromomethyl group. scirp.org

Research into furan-based methacrylate (B99206) oligomers and other functional polymers demonstrates the versatility of the furan scaffold in polymer science. acs.org These polymers find applications in areas ranging from advanced coatings to biomedical devices. The incorporation of a substituted furoate ester, such as this compound, could be a strategy to fine-tune the properties of such polymers.

The following table provides examples of furan-based monomers and the types of polymers they form, illustrating the potential role of functionalized furans in polymer chemistry.

Furan-Based MonomerPolymer TypeKey Features of Polymer
2,5-Furandicarboxylic Acid (FDCA)Polyesters, PolyamidesBio-based, potential replacement for terephthalic acid-based polymers
5-Hydroxymethylfurfural (5-HMF)Polyurethanes, PolyestersDerived from renewable resources, versatile precursor
Furan-based Methacrylate OligomersMethacrylate PolymersUsed in stereolithography and 3D printing

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, the precise arrangement of atoms in Ethyl 2-bromomethyl-3-furoate can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The spectrum would reveal signals corresponding to the ethyl ester group, the bromomethyl group, and the furan (B31954) ring protons.

Ethyl Group Protons : The ethyl group gives rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet, typically found around δ 4.2-4.4 ppm, results from the coupling with the three adjacent methyl protons. The triplet, appearing further upfield around δ 1.2-1.4 ppm, is due to coupling with the two methylene protons.

Bromomethyl Protons : The methylene protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet around δ 4.5-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the furan ring. The signal is a singlet as there are no adjacent protons to couple with.

Furan Ring Protons : The two protons on the furan ring (H-4 and H-5) are in different chemical environments and are coupled to each other, resulting in two doublets. The proton at the 5-position (H-5) is expected to appear at approximately δ 7.4-7.6 ppm, while the proton at the 4-position (H-4) would likely resonate at a slightly higher field, around δ 6.5-6.7 ppm.

The predicted ¹H NMR spectral data are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
-CH₂- (Ethyl)4.2 - 4.4Quartet~7.12H
-CH₃ (Ethyl)1.2 - 1.4Triplet~7.13H
-CH₂Br (Bromomethyl)4.5 - 4.7SingletN/A2H
H-5 (Furan)7.4 - 7.6Doublet~2.01H
H-4 (Furan)6.5 - 6.7Doublet~2.01H

Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

Ester Carbons : The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the δ 160-170 ppm region. The methylene carbon of the ethyl group (-OCH₂-) is expected around δ 60-62 ppm, and the methyl carbon (-CH₃) at the highest field, around δ 14-15 ppm.

Furan Ring Carbons : The four carbons of the furan ring will have distinct chemical shifts. The carbon bearing the ester group (C-3) and the carbon attached to the oxygen (C-2) are expected in the δ 115-150 ppm range. The other two furan carbons (C-4 and C-5) would also resonate in the aromatic/vinylic region, typically between δ 110-145 ppm.

Bromomethyl Carbon : The carbon of the bromomethyl group (-CH₂Br) is attached to an electronegative bromine atom, which shifts its signal downfield into the δ 25-35 ppm range.

The predicted ¹³C NMR chemical shifts are detailed in the following table.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C-5 (Furan)143 - 146
C-2 (Furan)140 - 143
C-4 (Furan)115 - 118
C-3 (Furan)114 - 117
-OCH₂- (Ethyl)60 - 62
-CH₂Br (Bromomethyl)25 - 30
-CH₃ (Ethyl)14 - 15

Predicted values are based on typical chemical shifts for similar functional groups and substituted furans. oregonstate.eduwisc.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. For this compound, with the molecular formula C₈H₉BrO₃, HRMS would be used to confirm its exact monoisotopic mass. A key feature in the mass spectrum would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).

The choice of ionization technique is crucial for analyzing furoate derivatives.

Electron Impact (EI) : This is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process typically leads to extensive fragmentation. For this compound, common fragmentation pathways would include the loss of the ethoxy radical (-•OCH₂CH₃, a loss of 45 Da) to form a stable acylium ion, or the loss of the bromine radical (-•Br, a loss of 79 or 81 Da). libretexts.orgpharmacy180.com Analysis of these fragments helps to piece together the molecular structure.

Electrospray Ionization (ESI) : This is a "soft" ionization technique that is less likely to cause fragmentation. ESI is particularly useful for confirming the molecular weight of the compound. It typically generates protonated molecules, [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺. For this compound, HRMS coupled with ESI would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹. vscht.czlibretexts.org

C-O Stretches : Two distinct C-O stretching vibrations are anticipated. The C-O bond of the ester group will show a strong absorption between 1100-1300 cm⁻¹. The C-O-C stretch of the furan ring will also appear in this region. docbrown.infolibretexts.org

C-H Stretches : The C-H stretching vibrations of the furan ring (as an aromatic-like system) are expected to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The sp³ C-H stretches from the ethyl and bromomethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). vscht.czglobalresearchonline.net

Furan Ring Vibrations : The C=C stretching vibrations within the furan ring typically produce one or more bands in the 1500-1650 cm⁻¹ region. chemicalpapers.com

C-Br Stretch : The vibration of the carbon-bromine bond is expected to produce a weak to medium absorption in the fingerprint region, typically between 500-680 cm⁻¹.

The table below summarizes the principal expected IR absorption bands for the identification of the compound's functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchFuran Ring3100 - 3150Medium
C-H StretchAlkyl (-CH₂, -CH₃)2850 - 2980Medium
C=O StretchEster1720 - 1740Strong
C=C StretchFuran Ring1500 - 1650Medium
C-O StretchEster & Furan1100 - 1300Strong
C-Br StretchAlkyl Bromide500 - 680Medium-Weak

Data based on standard IR correlation tables and spectra of related furan and ester compounds. libretexts.orgdocbrown.infochemicalpapers.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, which in turn reveals the atomic positions.

For this compound, an X-ray crystallographic analysis would be expected to confirm the planar structure of the furan ring. It would also provide precise measurements of the bond lengths and angles of the ethyl ester and bromomethyl substituents relative to the furan core. The conformation of the ethyl ester group and the orientation of the bromomethyl group would also be determined. This information is invaluable for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.8
β (°)105
Volume (ų)990
Z4
Calculated Density (g/cm³)1.65
R-factor (%)< 5

This is a hypothetical data table for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of furan derivatives, reversed-phase HPLC is commonly employed. nih.govsigmaaldrich.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The components of the mixture are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

A typical HPLC method for the purity determination of this compound would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. Detection is often achieved using a UV detector, as the furan ring and carbonyl group of the ester are chromophores that absorb UV light. nih.gov

Below is an example of a potential HPLC method for the analysis of this compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 5 - 8 minutes (estimated)

This is a representative HPLC method. The actual conditions would require optimization for the specific sample and instrumentation.

Gas Chromatography (GC) is another essential chromatographic technique used for separating and analyzing volatile and thermally stable compounds. gmu.edu In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on an inert solid support within a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.

Given that this compound is a moderately volatile compound, GC is a suitable method for its analysis. The presence of the bromine atom can make the compound susceptible to thermal degradation at high temperatures, so care must be taken in selecting the appropriate GC conditions, particularly the injector temperature. researchgate.net The use of a less polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is common for the analysis of a wide range of organic compounds.

A typical GC analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the heated inlet of the gas chromatograph. The components are then separated as they travel through the column and are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for structural confirmation. mdpi.comnih.gov

A potential GC method for the analysis of this compound is outlined below.

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 40 - 400 amu
Injection Volume 1 µL (split injection, e.g., 50:1 split ratio)

This is a representative GC method. The actual conditions would require optimization for the specific sample and instrumentation.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about the electron distribution and energy levels within Ethyl 2-bromomethyl-3-furoate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO would likely be localized on the furan (B31954) ring and the bromine atom, which are rich in electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is crucial for understanding reactions with nucleophiles.

Energy Gap: A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For similar aromatic compounds, these gaps are typically in the range of 4-7 eV.

Table 1: Hypothetical Quantum Chemical Data for this compound

Parameter Predicted Value Range Significance
HOMO Energy -6.5 to -7.5 eV Electron-donating ability
LUMO Energy -0.5 to -1.5 eV Electron-accepting ability

Note: This data is hypothetical and based on values for structurally related compounds. Specific calculations for this compound are not available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of how a molecule will interact with other charged species.

Color Coding: MEP surfaces are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

Predictive Power: For this compound, one would expect to see negative potential (red) around the oxygen atoms of the ester group and the furan ring, as well as the bromine atom. Positive potential (blue) would likely be found around the hydrogen atoms. This information is invaluable for predicting sites of intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a deeper understanding of reaction pathways.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. The energy required to reach this state is known as the activation energy or energy barrier.

Computational Identification: Transition state structures can be located using various computational algorithms that search for saddle points on the potential energy surface.

Reaction Rates: The height of the energy barrier is directly related to the rate of the reaction. A lower energy barrier corresponds to a faster reaction. For a substitution reaction involving the bromomethyl group, computational analysis would be key to understanding its feasibility.

Many chemical reactions can result in multiple products, particularly when stereoisomers are possible. Computational modeling can predict the relative energies of different product pathways, thereby forecasting the stereochemical outcome and selectivity of a reaction. This is particularly relevant for reactions involving chiral centers or prochiral molecules.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules.

Simulating Motion: MD simulations can reveal information about conformational changes, molecular vibrations, and the behavior of molecules in solution.

Environmental Effects: These simulations are particularly useful for understanding how a solvent or other environmental factors influence the structure and reactivity of a molecule like this compound.

Conformational Analysis

Key rotational points that define the conformational space include the bond between the furan ring and the ester group, the C-O bond of the ester, and the bond connecting the furan ring to the bromomethyl group. It is anticipated that the molecule would adopt a conformation that minimizes steric repulsion between the bulky bromomethyl group and the ethyl ester group. Computational modeling, such as density functional theory (DFT) calculations, would be instrumental in identifying the most stable conformers and the energy barriers for rotation between them. For similar, but simpler, ethyl esters of heterocyclic acids, studies have often revealed the existence of multiple low-energy conformers, sometimes with discrete disorder in the ethyl fragment in the crystalline state.

Intermolecular Interactions and Aggregation Behavior

The potential for intermolecular interactions in this compound governs its aggregation behavior and macroscopic properties. The molecule possesses several sites capable of engaging in non-covalent interactions:

Halogen Bonding: The bromine atom of the bromomethyl group can act as a halogen bond donor, interacting with Lewis bases. This type of interaction could play a significant role in the crystal packing of the compound.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, the oxygen atoms of the ester group and the furan ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in self-aggregation, weak C-H···O hydrogen bonds may form.

π-π Stacking: The aromatic furan ring allows for potential π-π stacking interactions between molecules, which could influence their arrangement in the solid state.

The interplay of these interactions will determine how the molecules pack in a crystal lattice and their behavior in solution. The aggregation behavior is expected to be complex, with the potential for forming various supramolecular assemblies depending on the solvent and temperature conditions.

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. The prediction of NLO properties for a molecule like this compound relies on understanding its electronic structure. The presence of the π-conjugated furan system is a key feature, as π-systems are often associated with enhanced NLO responses.

The introduction of a bromine atom can also influence the NLO properties. Halogen substitution has been shown in some organic chromophores to enhance second-order nonlinearities. The electron-withdrawing nature of the ester group and the potential for charge transfer within the molecule are also critical factors.

Computational methods, such as semi-empirical or ab initio calculations, can be employed to predict the first hyperpolarizability (β), a key indicator of second-order NLO activity. These calculations would involve optimizing the molecular geometry and then computing the response to an applied electric field. While specific experimental data for this compound is not available, studies on other organic molecules containing similar functional groups suggest that it may possess modest NLO properties. For instance, research on other organic crystals has shown that features like extended π-conjugation and the presence of donor-acceptor groups are crucial for significant NLO effects. researchgate.netmdpi.com

Predicted PropertyInfluencing FactorsComputational Approach
Stable ConformationsSteric hindrance, torsional strainDensity Functional Theory (DFT)
Intermolecular ForcesHalogen bonding, dipole-dipole, π-stackingMolecular Dynamics (MD) simulations
NLO Response (β)π-conjugation, substituent effectsAb initio/Semi-empirical calculations

Conclusion and Future Research Directions

Emerging Trends in Bromofuran Chemistry

The field of bromofuran chemistry is experiencing a surge of interest, driven by the quest for sustainable chemical processes and novel molecular functionalities. A significant trend is the focus on developing green and sustainable synthesis methods for furan (B31954) derivatives, utilizing renewable starting materials, green solvents, and alternative energy sources. numberanalytics.com Research into brominated furan-containing compounds, such as 3-Bromofuran-2(5H)-one, highlights the development of new synthetic methodologies aimed at creating complex heterocyclic structures and functional materials. vulcanchem.com

Emerging research directions for functionalized bromofurans include:

Green Chemistry Innovations : The exploration of microwave-assisted synthesis and biocatalytic routes is underway to reduce reaction times and minimize chemical waste. vulcanchem.com

Advanced Materials : Bromofuran derivatives are being investigated for their potential in materials science, particularly for developing functional materials with specific electronic or optical properties. vulcanchem.com

Targeted Therapeutics : In medicinal chemistry, there is a growing trend to use bromofurans as intermediates for targeted drug delivery systems. For instance, recent studies propose using nanoparticle carriers to enhance the bioavailability of complex molecules derived from bromofurans for applications in oncology. vulcanchem.com

Computational Modeling : The use of molecular dynamics simulations and other computational tools is becoming increasingly prevalent to predict the binding affinity of bromofuran-derived molecules to biological targets, thereby guiding rational drug design. vulcanchem.com

These trends underscore a move towards more efficient, environmentally benign, and highly specific applications for bromofuran compounds.

Potential for Novel Synthetic Methodologies and Catalytic Systems

The development of more efficient and selective synthetic routes is a central theme in modern furan chemistry. numberanalytics.com For halogenated furans like Ethyl 2-bromomethyl-3-furoate, future research will likely focus on innovative catalytic systems that can precisely functionalize the furan core and the side chain.

Key areas for development include:

Advanced Transition-Metal Catalysis : Methodologies employing transition metals like palladium, copper, and iron are common for facilitating carbon-carbon and carbon-heteroatom bond formation in furan synthesis. mdpi.com Future work will likely expand on these systems, including the development of palladium-catalyzed C-H functionalization at the less reactive C3 position of the furan ring, a process that can be achieved without the need for protecting groups. acs.org Cobalt(III)-catalyzed C-H bond functionalization also represents a novel and powerful tool for creating highly substituted furans from α,β-unsaturated oximes. acs.org

Photoredox and Electrocatalysis : Visible-light-mediated radical reactions and electrocatalytic methods are gaining traction for the fluoroalkylation of furans and could be adapted for brominated analogues. mdpi.com These techniques often proceed under mild conditions and offer unique reactivity pathways that are complementary to traditional thermal methods. acs.org

Sustainable Catalysis : There is a growing interest in using inexpensive, non-toxic, and naturally sourced catalysts. nih.gov Systems using catalysts like MgO or chitosan (B1678972) have been shown to be effective in the synthesis of functionalized furans from biomass-derived starting materials such as glucose, pointing towards a more sustainable production pipeline. nih.gov

Flow Chemistry : The implementation of continuous flow reactors for the synthesis and modification of furan derivatives can offer improved safety, scalability, and efficiency over traditional batch processes. This is particularly relevant for handling reactive intermediates and optimizing reaction conditions.

The following table summarizes promising catalytic systems for furan functionalization.

Catalytic SystemCatalyst TypeKey AdvantagesRelevant Functionalization
Cross-Coupling Palladium, Copper, IronHigh efficiency in C-C and C-heteroatom bond formation. mdpi.comArylation, Alkylation
C-H Functionalization Palladium, Cobalt(III)High atom economy, directing-group-free options. acs.orgacs.orgDirect Arylation at C3
Sustainable Catalysis MgO, ChitosanUse of non-toxic, abundant materials; reactions in water. nih.govSynthesis from Biomass
Photocatalysis Ruthenium/Iridium ComplexesMild reaction conditions, unique radical pathways. mdpi.comFluoroalkylation
Electrocatalysis -Avoids harsh reagents, precise control over redox potential. acs.orgReduction/Functionalization

These evolving methodologies promise to make the synthesis of complex molecules from this compound more efficient, selective, and sustainable.

Expansion of Synthetic Applications in Chemical Sciences

This compound is a versatile building block with significant potential for expanded applications across the chemical sciences. Its bifunctional nature—a reactive bromomethyl group for nucleophilic substitution and an ester for further modification—allows for its incorporation into a wide array of more complex structures.

Future applications are anticipated in several key areas:

Pharmaceutical and Agrochemical Synthesis : Furan derivatives are strategic intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.commdpi.com The bromomethylfuran moiety can be used to construct complex heterocyclic systems. For example, the related compound methyl 2-(chloromethyl)-3-furoate undergoes tandem cyclization to produce novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, indicating a pathway for creating new classes of fused heterocycles with potential biological activity. researchgate.net Furthermore, bromofuran derivatives have been used to generate libraries of kinase inhibitors for treating autoimmune disorders. vulcanchem.com

Polymer and Materials Science : Furan-based monomers derived from renewable biomass are being developed as sustainable alternatives to fossil-fuel-based plastics. numberanalytics.commdpi.com Compounds like this compound can be functionalized and polymerized to create novel bio-based materials, such as epoxy resins and polyesters, with tailored thermal and mechanical properties. acs.org The furan ring's unique structure can impart specific characteristics to the resulting polymers.

Corrosion Inhibition : Furan derivatives, including various furoate esters, have been identified as effective and environmentally friendly corrosion inhibitors for metals. mdpi.com The mechanism often involves the interaction of the heterocyclic oxygen atom and the carbonyl group with the metal surface, forming a protective barrier. mdpi.com Future research could optimize the structure of furoate derivatives to enhance their inhibition efficiency.

Organic Synthesis and Catalysis : The furan moiety can act as a ligand in transition metal catalysis. numberanalytics.com The ability to readily functionalize this compound allows for the synthesis of custom ligands for a variety of catalytic transformations, expanding its role from a simple building block to a key component in catalyst design.

The continued exploration of this and related bromofuran compounds will undoubtedly lead to the discovery of new reactions, materials, and bioactive molecules, solidifying the importance of furan chemistry in the landscape of modern science.

Q & A

Q. How is Ethyl 2-bromomethyl-3-furoate synthesized in laboratory settings, and what are common pitfalls in its preparation?

Methodological Answer: The compound is typically synthesized via condensation of 2-(bromomethyl)furan derivatives with diethyl acetamidomalonate under anhydrous conditions, followed by partial hydrolysis of the ester group. Key steps include:

  • Reaction setup : Use of dry solvents (e.g., THF or DCM) and a nitrogen atmosphere to prevent moisture interference.
  • Catalysis : Lewis acids like ZnCl₂ may enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation isolates the product. Common pitfalls include over-hydrolysis of the ester group and bromine displacement by nucleophiles during workup. Optimizing reaction time and temperature minimizes side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is critical:

  • ¹H NMR : The bromomethyl group (CH₂Br) appears as a singlet/doublet at δ 4.2–4.5 ppm, while the furan ring protons resonate between δ 6.3–7.5 ppm.
  • ¹³C NMR : The ester carbonyl (C=O) is observed at ~170 ppm, and the brominated carbon (C-Br) at ~30 ppm.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch). Mass spectrometry (EI-MS) confirms molecular weight via [M]⁺ or [M-Br]⁺ fragments .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Due to the lability of the C-Br bond, store the compound under inert conditions (argon or nitrogen) at –20°C in amber vials. Conduct periodic ¹H NMR checks to detect decomposition (e.g., formation of ethyl 3-furoate via debromination). Avoid prolonged exposure to light or humidity .

Q. What are common side reactions observed during its synthesis?

Methodological Answer: Major side reactions include:

  • Nucleophilic substitution : Bromine displacement by solvents (e.g., DCM) or residual water.
  • Ester hydrolysis : Over-exposure to acidic/basic conditions during workup. Mitigation involves strict anhydrous protocols and controlled reaction times. TLC monitoring (hexane:ethyl acetate, 4:1) helps track reaction progress .

Q. Which purification methods yield high-purity this compound?

Methodological Answer:

  • Distillation : Effective for large-scale purification (boiling point ~150–160°C at reduced pressure).
  • Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (8:1 to 4:1) resolves ester and brominated byproducts. Post-purification, analyze purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: The bromomethyl group acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as base.
  • Conditions : Reflux in toluene/ethanol (3:1) for 12–24 hours. Monitor reaction progress via ¹H NMR for aryl/alkyl boronate incorporation. Computational studies (DFT) suggest the bromine atom’s electronegativity enhances oxidative addition efficiency .

Q. What computational approaches predict its reactivity in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and activation energies. Key findings:

  • SN2 mechanism : The bromine’s leaving-group ability is influenced by steric hindrance from the furan ring.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) lower activation barriers. Pair computational results with kinetic experiments (e.g., Hammett plots) to validate predictions .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer: It serves as a precursor for N-substituted propanamide derivatives via amine nucleophilic substitution. Example:

  • Step 1 : React with primary amines (e.g., benzylamine) in DMF at 80°C.
  • Step 2 : Hydrolyze the ester group to generate carboxylic acid intermediates. These intermediates are cyclized to form pyrrolidinones or fused furan derivatives, which are screened for antimicrobial activity .

Q. What strategies address handling challenges due to bromine’s lability?

Methodological Answer:

  • Schlenk techniques : Use double-manifold systems for air-sensitive reactions.
  • Low-temperature reactions : Conduct substitutions at –78°C (dry ice/acetone bath) to suppress undesired eliminations.
  • In situ derivatization : Convert the bromide to a more stable iodide using Finkelstein conditions (NaI/acetone) .

Q. How does its reactivity compare to structurally similar brominated esters (e.g., Ethyl 2-bromopropionate)?

Methodological Answer: Comparative studies reveal:

Compound Reactivity in SN2 (k, s⁻¹) Thermal Stability
This compound0.45 (DMF, 25°C)Decomposes >80°C
Ethyl 2-bromopropionate0.32 (DMF, 25°C)Stable up to 120°C
The furan ring’s electron-withdrawing effect enhances electrophilicity but reduces thermal stability. Reactivity is validated via competition experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.